molecular formula C10H20 B12650922 1,1,2,3-Tetramethylcyclohexane CAS No. 6783-92-2

1,1,2,3-Tetramethylcyclohexane

Cat. No.: B12650922
CAS No.: 6783-92-2
M. Wt: 140.27 g/mol
InChI Key: BUOAKQCLRBVIOX-UHFFFAOYSA-N
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Description

1,1,2,3-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at positions 1, 1, 2, and 3. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3-Tetramethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclohexane derivatives with reduced functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), appropriate solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives with reduced functional groups.

    Substitution: Cyclohexane derivatives with substituted functional groups.

Scientific Research Applications

1,1,2,3-Tetramethylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of methyl substitution on the reactivity and stability of cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1,2,3-tetramethylcyclohexane involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its structural properties, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups can affect the compound’s steric and electronic properties, leading to specific reactivity patterns.

Comparison with Similar Compounds

1,1,2,3-Tetramethylcyclohexane can be compared with other similar compounds, such as:

    1,1,2,2-Tetramethylcyclohexane: Similar in structure but with different methyl group positions, leading to variations in reactivity and stability.

    1,1,3,5-Tetramethylcyclohexane: Another isomer with distinct methyl group positions, resulting in unique chemical properties.

    1,1,3,4-Tetramethylcyclohexane: Differing in the arrangement of methyl groups, affecting its chemical behavior.

The uniqueness of this compound lies in its specific methyl group arrangement, which influences its reactivity and applications in various fields.

Properties

CAS No.

6783-92-2

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,1,2,3-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-8-6-5-7-10(3,4)9(8)2/h8-9H,5-7H2,1-4H3

InChI Key

BUOAKQCLRBVIOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)(C)C

Origin of Product

United States

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